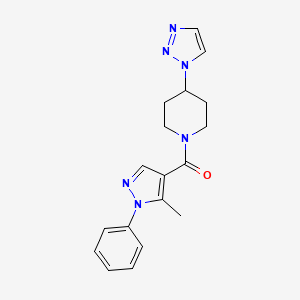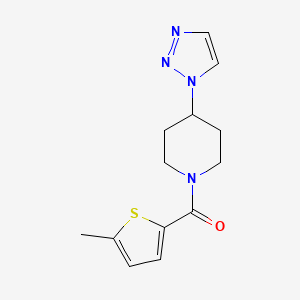![molecular formula C15H18ClN5O B6521156 N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1788558-57-5](/img/structure/B6521156.png)
N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. Triazole derivatives are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
Triazole derivatives can be synthesized through a variety of methods. For instance, a series of 1,2,3-triazole derivatives were synthesized by a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
Triazole derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-13-3-1-12(2-4-13)11-17-15(22)20-8-5-14(6-9-20)21-10-7-18-19-21/h1-4,7,10,14H,5-6,8-9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHFESQVGDLDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521077.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6521093.png)
![N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B6521101.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)

![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)



